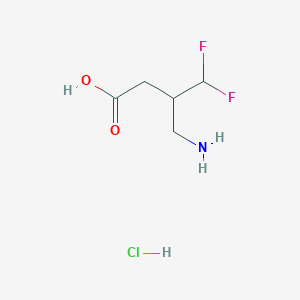methanol hydrochloride CAS No. 1803583-16-5](/img/structure/B1382709.png)
[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
概要
説明
5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride) is a multi-functional compound that finds use across diverse fields such as chemistry, biology, and industry. This versatile chemical boasts unique structural characteristics that allow it to engage in various reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Preparation of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride typically involves the reaction between pyridin-2-yl(dimethylamino)methanol and aminomethyl pyridine under controlled conditions. A crucial step in this synthesis is the introduction of hydrochloride to stabilize the compound and facilitate its crystallization. Reaction conditions often include controlled temperatures and the use of specific solvents to enhance yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis might be conducted in large reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. Continuous monitoring and purification processes ensure a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The presence of both pyridine and amino functional groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acylating agents.
Major Products
The major products formed depend on the type of reaction. For example, oxidation might yield pyridine derivatives, while substitution could produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is used as a ligand in coordination chemistry, forming complexes with various metals that can be utilized in catalysis and material sciences.
Biology
This compound shows potential in biological studies as a building block for drug design and development. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications.
Medicine
In medicine, it can serve as a precursor for pharmaceuticals, especially in the synthesis of compounds with antimicrobial or anticancer properties.
Industry
Industrially, it is valuable in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
作用機序
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. In medicinal applications, it might target cellular components, inducing desired therapeutic effects by altering cellular processes.
類似化合物との比較
Similar Compounds
[2-Aminomethylpyridine] exhibits similar reactivity but lacks the dimethylamino functional group.
[Dimethylaminomethylpyridine] shares the dimethylamino group but differs in its pyridine substitution pattern.
Uniqueness
The unique combination of aminomethyl and dimethylamino groups in 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride) provides a distinct chemical profile, enhancing its reactivity and utility across various fields.
And there we have it—an article on 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride. What kind of chemical wizardry are you up to with this info?
特性
IUPAC Name |
[5-(aminomethyl)pyridin-2-yl]-(dimethylamino)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6,9,13H,5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKALDHOSGZZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=NC=C(C=C1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


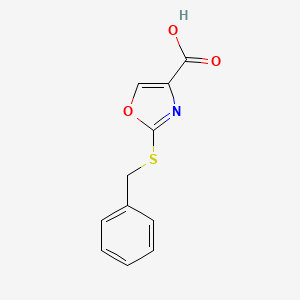
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
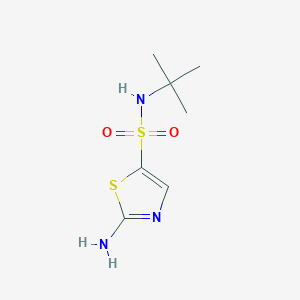
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
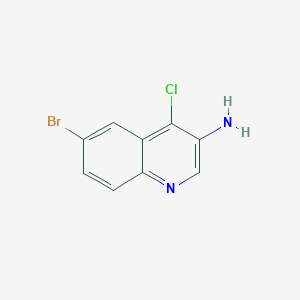
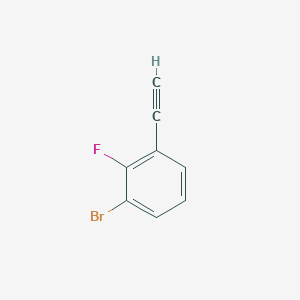
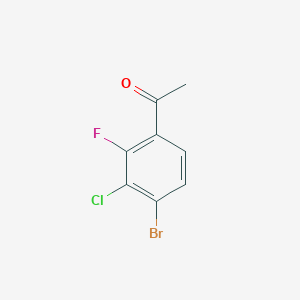
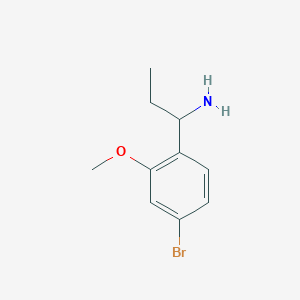
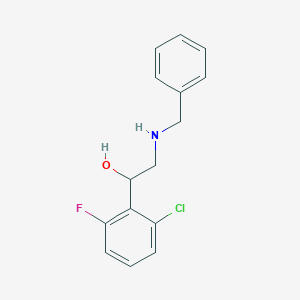
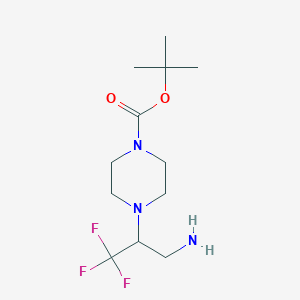

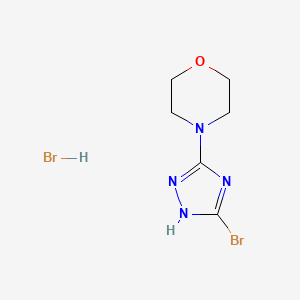
![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)
